molecular formula C16H22N2O5 B086071 Benzyloxycarbonylalanylvaline CAS No. 14550-79-9

Benzyloxycarbonylalanylvaline

Cat. No. B086071
CAS RN: 14550-79-9
M. Wt: 322.36 g/mol
InChI Key: MSDUZLXFEMEMNF-AAEUAGOBSA-N
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Description

Synthesis Analysis

The synthesis of benzyloxycarbonylalanylvaline involves protection reactions, bromination reactions, and nucleophilic reactions starting from 3-aminobenzyl alcohol. The synthesized compound's structure is typically confirmed through techniques like NMR and HRMS. This process is critical in creating intermediates that allow for further chemical transformations in organic synthesis, particularly in the development of pharmaceuticals and pesticides (H. We, 2015).

Molecular Structure Analysis

Although specific data on Benzyloxycarbonylalanylvaline's molecular structure analysis from the papers is limited, generally, the structure determination of similar organic compounds involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry). These techniques provide insights into the molecular framework and the spatial arrangement of atoms within the compound.

Chemical Reactions and Properties

Benzyloxycarbonylalanylvaline, like similar compounds, participates in various chemical reactions, including palladium-catalyzed cross-couplings and electrophilic amination. These reactions are foundational in organic chemistry, enabling the formation of complex molecular architectures. Such chemical properties are essential for the compound's role in synthesizing more complex molecules, especially in medicinal chemistry (Q. Zhou et al., 2013).

Scientific Research Applications

  • Enzyme Assays : Benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide was found to be an excellent substrate for fluorimetric assays of cathepsin B (Barrett, 1980).

  • Aryl Hydrocarbon Hydroxylase Induction : Aryl hydrocarbon hydroxylase activity is induced in cultured human lymphocytes by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which may share some chemical or functional similarities with Benzyloxycarbonylalanylvaline (Kouri et al., 1974).

  • Antihyperglycemic Agents : The synthesis of various thiazolidinediones and their antihyperglycemic potency highlights the importance of chemical synthesis and modification in pharmacology, which may be relevant to the synthesis of compounds like Benzyloxycarbonylalanylvaline (Cantello et al., 1994).

  • Local Anesthetics : Benzyl alcohol as an alternative local anesthetic, and its comparison with other anesthetics, provides context for understanding the potential anesthetic or medicinal properties of benzyl-based compounds, which might be indirectly relevant to Benzyloxycarbonylalanylvaline (Wilson & Martin, 1999).

  • Inhibitors of Human Neutrophil Elastase : The study on 4-(acyloxy)- and 4,4'-bis(acyloxy)benzophenones as potent and selective inhibitors of human neutrophil elastase may offer insights into the development of similar inhibitory compounds (Miyano et al., 1988).

  • Protein Tyrosine Kinases in CYP1A1 Induction : The role of protein tyrosine kinases in CYP1A1 induction by various compounds in rat hepatocytes provides a biochemical perspective that could be relevant to understanding the mechanisms by which Benzyloxycarbonylalanylvaline might act (Lemaire et al., 2004).

properties

IUPAC Name

(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-10(2)13(15(20)21)18-14(19)11(3)17-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDUZLXFEMEMNF-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxycarbonylalanylvaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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